2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid
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Overview
Description
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid is an organic compound with the molecular formula C17H16O3S It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiobenzoyl chloride and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylthiophenyl)propionic acid: Similar structure but lacks the benzoyl group.
3-(4-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a methylthio group.
Propionic acid, 2-benzoyl-, ethyl ester: An ester derivative with a similar core structure.
Uniqueness
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid is unique due to the presence of both the benzoyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94292-03-2 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3S/c1-11(17(19)20)13-4-3-5-14(10-13)16(18)12-6-8-15(21-2)9-7-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
UFDXUEHTMZBRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC)C(=O)O |
Origin of Product |
United States |
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